1-Oxa-3-azaspiro(4.5)dec-2-ene, 2-amino-8-methyl-
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Overview
Description
1-Oxa-3-azaspiro(45)dec-2-ene, 2-amino-8-methyl- is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3-azaspiro(4.5)dec-2-ene, 2-amino-8-methyl- typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of appropriate amines with epoxides under controlled conditions to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over the reaction parameters, leading to efficient production with minimal waste.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3-azaspiro(4.5)dec-2-ene, 2-amino-8-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated spirocyclic compounds.
Scientific Research Applications
1-Oxa-3-azaspiro(4.5)dec-2-ene, 2-amino-8-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Oxa-3-azaspiro(4.5)dec-2-ene, 2-amino-8-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-3-azaspiro(4.5)dec-2-ene, 2-phenyl-: Similar structure but with a phenyl group instead of an amino group.
3-Methyl-1-oxa-2,8-diazaspiro(4.5)dec-2-ene hydrochloride: Contains an additional nitrogen atom and a methyl group.
Uniqueness
1-Oxa-3-azaspiro(4.5)dec-2-ene, 2-amino-8-methyl- is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
25517-56-0 |
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Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
8-methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine |
InChI |
InChI=1S/C9H16N2O/c1-7-2-4-9(5-3-7)6-11-8(10)12-9/h7H,2-6H2,1H3,(H2,10,11) |
InChI Key |
NWWSIMVHKVOYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CN=C(O2)N |
Origin of Product |
United States |
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